![molecular formula C16H21ClN2OS B5855340 N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMET, and it is a thiourea derivative that has been synthesized through a specific method.
科学的研究の応用
CMET has been found to have potential applications in various scientific fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CMET has been investigated for its anticancer properties. Studies have shown that CMET can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes. In agriculture, CMET has been investigated for its potential use as a herbicide. Studies have shown that CMET can inhibit the growth of specific weeds without affecting the growth of crops. In material science, CMET has been investigated for its potential use as a precursor for the synthesis of metal sulfide nanoparticles.
作用機序
The mechanism of action of CMET involves the inhibition of specific enzymes in cells. CMET has been found to inhibit the activity of enzymes that are involved in the cell cycle and DNA replication. This inhibition leads to the induction of apoptosis in cancer cells. In addition, CMET has been found to inhibit the growth of specific weeds by interfering with the biosynthesis of essential plant hormones.
Biochemical and Physiological Effects:
CMET has been found to have specific biochemical and physiological effects on cells. Studies have shown that CMET can induce apoptosis in cancer cells by activating specific pathways. In addition, CMET has been found to inhibit the growth of specific weeds by interfering with the biosynthesis of essential plant hormones. However, the exact biochemical and physiological effects of CMET are still being investigated.
実験室実験の利点と制限
CMET has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. In addition, CMET has been found to have specific applications in various scientific fields, making it a versatile compound for research. However, there are also limitations to using CMET in lab experiments. Its mechanism of action is still being investigated, and its potential side effects on cells and organisms have not been fully explored.
将来の方向性
There are several future directions for research on CMET. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies have shown promising results in vitro, and further investigations are needed to determine its efficacy in vivo. Another direction is to investigate its potential as a herbicide for weed control. Studies have shown that CMET can inhibit the growth of specific weeds, and further investigations are needed to determine its efficacy in different crop systems. Additionally, research can be conducted to investigate the potential use of CMET as a precursor for the synthesis of metal sulfide nanoparticles, which have various applications in material science.
合成法
The synthesis of CMET involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride. This reaction forms an intermediate product, which is then reacted with cyclohexene in the presence of sodium hydride to form the final product, CMET. The synthesis method of CMET has been optimized to obtain high yields and purity.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2OS/c1-20-15-8-7-13(17)11-14(15)19-16(21)18-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMKUUWSTRPJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

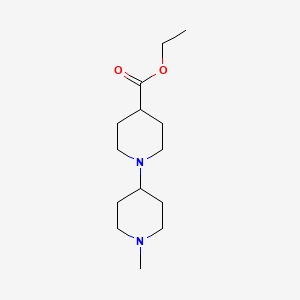
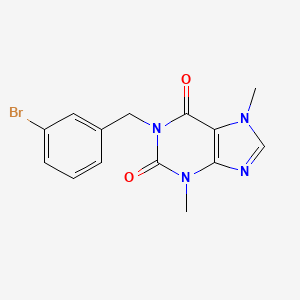
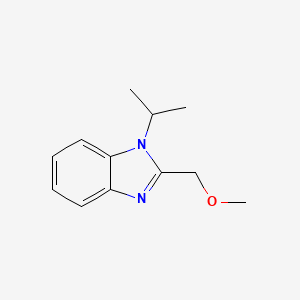


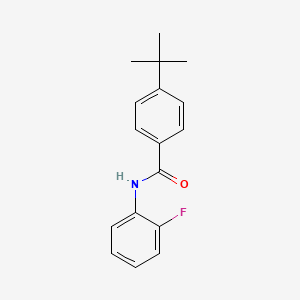

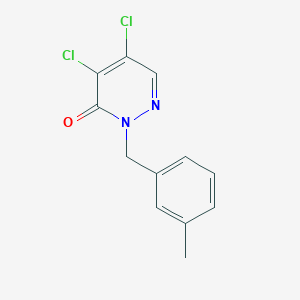
![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)